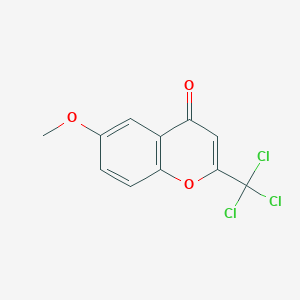
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one, also known as Coumarin-3-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one is not fully understood. However, it is believed that the trichloromethyl group in the compound plays a crucial role in its biological activity. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which could be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one have been studied in various in vitro and in vivo models. The compound has been shown to inhibit the growth of cancer cells, such as breast, lung, and colon cancer cells. It has also been shown to protect against oxidative stress-induced damage in cells and tissues. Additionally, the compound has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one in lab experiments is its high purity and stability. The compound is readily available and can be easily synthesized in large quantities. However, one of the limitations of using the compound is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for the research and development of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, the compound could be further studied for its potential applications in environmental monitoring and detection of metal ions.
In conclusion, 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one is a versatile compound with various applications in scientific research. Its synthesis method has been extensively studied, and its scientific research applications range from fluorescent probes to reagents for the synthesis of organic compounds. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, and its potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one involves the reaction of 6-methoxy-2-hydroxyacetophenone with trichloromethyl chloroformate in the presence of triethylamine. The reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization. The synthesis method of 6-methoxy-2-(trichloromethyl)-4H-chromen-4-one has been extensively studied and optimized for better yields and purity.
Aplicaciones Científicas De Investigación
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one has been widely used in scientific research due to its various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. It has also been used as a reagent for the synthesis of various organic compounds, such as coumarin derivatives and heterocycles.
Propiedades
IUPAC Name |
6-methoxy-2-(trichloromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVBGLILKKHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-(trichloromethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
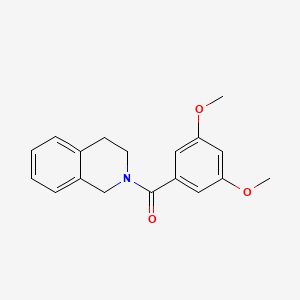
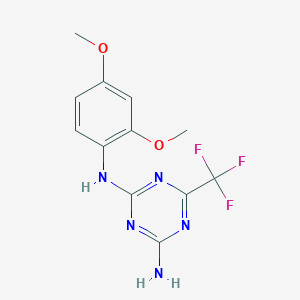
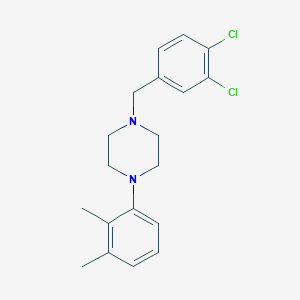
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
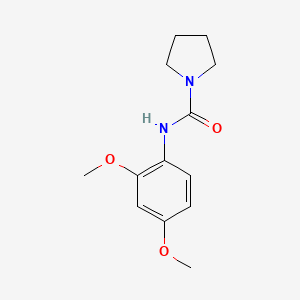
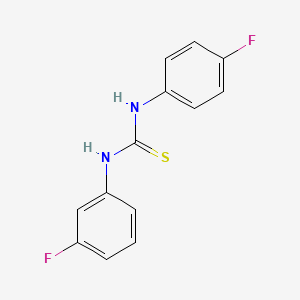
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)


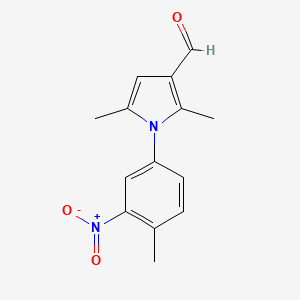
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)
